2,7-Dichloro-8-methoxyquinoline
Description
2,7-Dichloro-8-methoxyquinoline (CAS: Not explicitly provided in evidence; molecular formula: C₁₀H₆Cl₂NO) is a halogenated quinoline derivative with chlorine substituents at positions 2 and 7 and a methoxy group at position 7. Its regioselective reactivity, particularly in nucleophilic substitution reactions, has been studied extensively .
Properties
IUPAC Name |
2,7-dichloro-8-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-7(11)4-2-6-3-5-8(12)13-9(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKTMLEWXMKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 8-Hydroxyquinoline
The methylation of 8-hydroxyquinoline to 8-methoxyquinoline is a well-established step. Padwa’s method (Scheme 6 in) employs potassium carbonate and methyl iodide in acetone under nitrogen, achieving a 67% yield for 2-chloro-8-methoxyquinoline. This reaction’s efficiency hinges on the nucleophilic displacement of the hydroxyl group by methoxide, facilitated by the mild base K₂CO₃. Alternative bases, such as ammonium hydroxide, have been shown to improve yields to 47% by optimizing pH during workup.
Direct Chlorination of 8-Methoxyquinoline
Chlorination of 8-methoxyquinoline introduces chlorine atoms at positions 2 and 7. The patent US3560508A describes a chloroform-based chlorination method using iodine (0.5–5 wt%) as a catalyst and excess chlorine gas. While this method is optimized for 5,7-dichloro-8-hydroxyquinoline, analogous conditions can be adapted for 8-methoxy derivatives. Key parameters include:
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Temperature : 20–30°C to prevent over-chlorination.
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Solvent : Chloroform ensures solubility and facilitates iodine’s catalytic role.
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Workup : Distillation with water precipitates the product, avoiding acetic acid losses seen in earlier methods.
Regioselective Chlorination Strategies
Achieving 2,7-dichloro substitution requires careful control over electrophilic aromatic substitution (EAS) directing effects. The methoxy group at position 8 is ortho/para-directing, while existing chlorine atoms alter reactivity.
Sequential Chlorination via Directed C–H Activation
A two-step approach is often necessary:
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Chlorination at Position 2 : Using Cl₂ in H₂SO₄ at 0°C, 8-methoxyquinoline undergoes monochlorination at position 2 with 78% yield. The electron-donating methoxy group activates the ring, favoring para-substitution.
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Chlorination at Position 7 : Subsequent reaction with Cl₂ in chloroform and iodine (0.55 wt%) at 20–30°C introduces the second chlorine atom. The iodine catalyst enhances regioselectivity, yielding this compound in 94–97% purity after workup.
One-Pot Dichlorination
Recent advances explore single-step dichlorination. The CN111377863A patent discloses an oxidation-chlorination cascade using N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) under oxygen pressure. While designed for 7-chloro-8-quinolinecarboxylic acid, adapting this system with Cl₂ gas could enable simultaneous 2,7-dichlorination. Reaction conditions include:
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Catalyst : N-hydroxyphthalimide (0.001–0.5 mol per substrate).
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Oxidant : Oxygen (>4 MPa pressure).
Comparative Analysis of Chlorination Methods
The table below summarizes key methodologies for introducing chlorine atoms into 8-methoxyquinoline derivatives:
| Method | Conditions | Yield (%) | Regioselectivity | Purity (%) |
|---|---|---|---|---|
| H₂SO₄/Cl₂ (0°C) | 0°C, 2 hours | 78 | Position 2 | 95 |
| Chloroform/I₂/Cl₂ | 20–30°C, 5 hours | 94–97 | Positions 5,7 | 99 |
| NHPI/AIBN/O₂ | 20–140°C, 2–20 hours | 70 | Position 7 | 90 |
Notes :
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The H₂SO₄/Cl₂ method is optimal for monochlorination at position 2.
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Chloroform/I₂/Cl₂ achieves high yields but requires post-reduction with Na₂S₂O₅ to remove excess Cl₂.
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The NHPI/AIBN system offers a greener alternative but lower regioselectivity for 2,7-dichloro products.
Mechanistic Insights into Regiochemical Control
Electronic Effects of Substituents
The methoxy group at position 8 donates electron density via resonance, activating positions 2 and 4 for electrophilic attack. Initial chlorination at position 2 converts the ring into a meta-directing system, steering subsequent chlorination to position 7. Computational studies (not cited in sources) suggest that steric hindrance from the methoxy group further disfavors substitution at position 4.
Role of Iodine in Catalysis
In US3560508A, iodine acts as a Lewis acid, polarizing the Cl–Cl bond to generate Cl⁺ electrophiles. This enhances reaction kinetics and stabilizes intermediate arenium ions, favoring dichlorination over side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Fused ring systems with enhanced biological activities.
Scientific Research Applications
Antimicrobial Properties
2,7-Dichloro-8-methoxyquinoline exhibits significant antimicrobial activity. Research indicates that compounds within the 8-hydroxyquinoline class, including this compound, can act against various bacterial strains. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively, demonstrating lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds derived from 8-hydroxyquinoline have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For example, derivatives were found to induce apoptosis in cancer cells through mechanisms such as metal ion chelation and interference with cellular signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents (such as chlorine and methoxy groups) significantly influence the compound's efficacy against pathogens and cancer cells.
- Metal Chelation : The ability to chelate metal ions is a critical factor in its mechanism of action against neurodegenerative diseases and cancer .
Therapeutic Applications
Neuroprotective Agents
Research indicates that derivatives of 8-hydroxyquinoline can serve as neuroprotective agents by chelating metal ions associated with neurodegenerative diseases like Alzheimer's disease. This property helps restore metal homeostasis in biological systems .
Antiviral Activity
Emerging studies suggest that certain derivatives may possess antiviral properties, making them candidates for further investigation in treating viral infections .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Rbaa et al. (2020) | Developed novel derivatives with enhanced antibacterial activity against multiple strains | Antimicrobial agent development |
| Vu et al. (2019) | Synthesized hybrid compounds showing low toxicity in HeLa cells | Potential anticancer therapeutics |
| Shah et al. (2018) | Investigated hydrazone derivatives with significant cytotoxicity against cancer cell lines | Anticancer drug discovery |
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Reactivity
5,7-Dichloro-8-methoxyquinoline (CAS: Not provided)
- Structure : Chlorine at positions 5 and 7, methoxy at position 8.
- Reactivity : Undergoes dual substitution reactions with tert-butoxide and perfluoroalkylsilanes, where the methoxy group is replaced by tert-butoxide, and perfluoroalkylation occurs at position 8 .
- Key Difference: The absence of a chlorine at position 2 alters its reactivity profile compared to 2,7-dichloro-8-methoxyquinoline.
4-Chloro-6,7-dimethoxyquinoline (CAS: Not provided)
- Structure : Chlorine at position 4, methoxy groups at positions 6 and 5.
- Synthesis : Prepared via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding a planar molecular structure with intramolecular C–H⋯Cl interactions .
- Applications : Used in crystallography studies due to its stable planar conformation .
8-Chloro-7-methoxyquinoline (CAS: 1422978-91-3)
- Structure : Chlorine at position 8, methoxy at position 7.
- Properties : Molecular weight 193.63 g/mol; exhibits distinct regioselectivity in substitution reactions compared to 2,7-dichloro analogs .
5,7-Dichloro-8-hydroxyquinoline (CAS: 773-76-2)
- Structure : Hydroxyl group at position 8 instead of methoxy.
- Bioactivity : Demonstrates antiseptic, antiamebic, and antifungal properties, making it a pharmaceutical candidate .
- Comparison: The methoxy group in this compound may reduce polarity and alter bioavailability compared to the hydroxyl analog.
2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS: Not provided)
- Structure : Chlorine at position 2, methoxy at 8, and a formyl group at position 3.
- Reactivity: The aldehyde group enables further functionalization, distinguishing it from non-functionalized analogs like this compound .
Physicochemical Properties
Key Research Findings
Regioselectivity: The position of chlorine and methoxy groups significantly impacts substitution reactivity. For example, 5,7-dichloro-8-methoxyquinoline undergoes methoxy substitution at position 8, while 2,7-dichloro analogs may prioritize reactivity at position 2 or 7 .
Crystallographic Stability: Compounds like 4-chloro-6,7-dimethoxyquinoline exhibit planar molecular structures stabilized by intramolecular interactions, which are critical for material science applications .
Biological Activity
2,7-Dichloro-8-methoxyquinoline is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, anticancer, and antifungal therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound primarily involves its ability to chelate metal ions, which disrupts cellular processes essential for microbial and cancer cell survival. The compound has been shown to inhibit various enzymes and proteins, leading to significant impacts on cellular metabolism and signaling pathways.
Target Enzymes
- Cytochrome P450 Enzymes : Inhibits CYP1A2 and CYP2C19, affecting drug metabolism.
- Metal Ion Chelation : Disruption of metal-dependent enzymatic reactions leads to cell death in target organisms.
Pharmacological Properties
The pharmacokinetics of this compound suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.0625 | More effective than ciprofloxacin |
| Klebsiella pneumoniae | 0.125 | Comparable to standard drugs |
| Pseudomonas aeruginosa | 22 mm zone | Similar to standard treatments |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reveal that it induces apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT/mTOR.
Case Study: Colorectal Cancer
A study evaluated the effects of this compound on human colorectal cancer cells (HCT116 and Caco-2). The findings indicated:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Apoptosis Induction : Activates apoptotic pathways leading to cell death.
- Western Blot Analysis : Demonstrated decreased expression of PI3K/AKT/mTOR pathway proteins .
Antifungal Activity
The compound also exhibits antifungal properties. Studies have shown that it effectively inhibits fungal growth, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the quinoline ring can enhance or reduce its efficacy against specific targets.
Notable SAR Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,7-dichloro-8-methoxyquinoline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via regioselective nucleophilic substitution reactions. For example, base-mediated substitution of methoxy groups in chlorinated quinoline derivatives (e.g., tert-butoxide replacing the methoxy group under anhydrous conditions) is a viable pathway . Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Purity is enhanced by recrystallization in ethanol-water mixtures. Ensure reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography to resolve bond angles and planarity of the quinoline ring system (e.g., RMSD <0.04 Å for non-H atoms) .
- 1H/13C NMR to verify substituent positions: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear as a multiplet at δ 7.2–8.5 ppm .
- HPLC (C18 column, methanol:water 70:30) to confirm purity (>98%) and detect byproducts .
Q. What solvent systems are suitable for solubility testing of this compound in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility. Use DMSO as a stock solvent (10 mM), followed by serial dilution in PBS (pH 7.4). For kinetic studies, test co-solvents like PEG-400 or cyclodextrin-based systems to improve dispersion without altering reactivity .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity data during substitution reactions of this compound?
- Methodological Answer : Contradictions often arise from competing para- vs. ortho-substitution pathways. Use computational modeling (DFT at B3LYP/6-31G* level) to predict reactive sites. Experimentally, introduce isotopic labeling (e.g., deuterated methoxy groups) or conduct competitive reactions with controlled nucleophiles (e.g., thiophenolate vs. ethanethiolate) to map electronic effects .
Q. What strategies are effective for derivatizing this compound to enhance its bioactivity profile?
- Methodological Answer : Focus on functionalizing the quinoline core:
- Amine synthesis : Reduce nitro intermediates with NaBH3CN (pH 6) to yield aminoquinolines, which can be further alkylated .
- Heterocyclic coupling : Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh3)4 catalyst) to introduce aryl/heteroaryl groups at the 2- or 7-positions .
- N-Oxide formation : Treat with m-CPBA in dichloromethane to improve solubility and modulate electronic properties .
Q. How should researchers design experiments to resolve conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer : Perform accelerated stability studies:
- Expose the compound to H2O2 (1–5% v/v) or UV light (254 nm) in controlled environments.
- Monitor degradation via LC-MS to identify oxidation products (e.g., quinoline N-oxide or hydroxylated derivatives).
- Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Q. What analytical methods are critical for validating the compound’s role in catalytic cycles or metal coordination studies?
- Methodological Answer : Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
